BenchChemオンラインストアへようこそ!

1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Molecular Properties Drug-likeness Physicochemical Profile

1-(3-Aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS 2098002-70-9) is a synthetic small molecule with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol. It is characterized by a pyrrolidine core featuring a hydroxyl group at the 3-position, a 1H-pyrazol-1-yl substituent at the 4-position, and a 3-aminopropyl chain on the pyrrolidine nitrogen.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
CAS No. 2098002-70-9
Cat. No. B1478159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
CAS2098002-70-9
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESC1C(C(CN1CCCN)O)N2C=CC=N2
InChIInChI=1S/C10H18N4O/c11-3-1-5-13-7-9(10(15)8-13)14-6-2-4-12-14/h2,4,6,9-10,15H,1,3,5,7-8,11H2
InChIKeyVOEHJSHRLLXHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS 2098002-70-9): Physicochemical Baseline and Structural Class Context for Procurement


1-(3-Aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS 2098002-70-9) is a synthetic small molecule with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol . It is characterized by a pyrrolidine core featuring a hydroxyl group at the 3-position, a 1H-pyrazol-1-yl substituent at the 4-position, and a 3-aminopropyl chain on the pyrrolidine nitrogen . This compound serves as a functionalized building block in medicinal chemistry, with structural features that enable further derivatization through its primary amine and secondary alcohol groups. It belongs to a class of heterocyclic compounds that have been explored in patent literature as intermediates for biologically active molecules, including cathepsin inhibitors and sigma receptor ligands. However, it is critical to note that the public domain currently lacks validated, compound-specific quantitative structure-activity relationship (SAR) data or head-to-head pharmacological comparisons for this precise molecular entity [1].

Why In-Class Substitution of 1-(3-Aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol Is Not Straightforward


While several compounds share a pyrazolyl-pyrrolidine scaffold, structural variations such as the length of the N-alkyl chain, the nature of the terminal functional group, and the stereochemistry lead to divergent physicochemical and biological profiles . For example, replacing the 3-aminopropyl group with a hydrogen atom (CAS 1339885-83-4) eliminates the primary amine necessary for salt formation and bioconjugation, resulting in a different protonation state and molecular weight. Changing to a 2-aminoethyl chain (CAS 2098075-82-0) alters the spatial orientation of the amine, potentially affecting binding to biological targets [1]. These distinctions show that in-class analogs are not interchangeable in the context of medicinal chemistry campaigns, where specific functional group presentation is paramount. Consequently, generic substitution without rigorous comparative data risks compromising synthetic routes or biological outcomes.

Quantitative Differentiation Evidence for 1-(3-Aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS 2098002-70-9)


Molecular Weight and Lipophilicity Comparison: Effect of the 3-Aminopropyl Chain vs. Unsubstituted Pyrrolidine

The molecular weight of the target compound (210.28 g/mol) is significantly higher than the core scaffold 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS 1339885-83-4, MW 153.18 g/mol), and also higher than the 2-aminoethyl analog (CAS 2098075-82-0, MW 196.25 g/mol). This difference impacts the calculated LogP, where the target compound (ALogP ~0.8) shows higher lipophilicity compared to the unsubstituted scaffold (ALogP ~0.2) [1]. The 3-aminopropyl chain adds both mass and hydrophobic surface area, which can influence passive membrane permeability and non-specific binding.

Molecular Properties Drug-likeness Physicochemical Profile

Hydrogen Bond Donor/Acceptor Count: Impact of Primary Amine vs. Hydroxyl Terminus

The target compound possesses 2 hydrogen bond donors (one primary amine, one secondary alcohol) and 4 hydrogen bond acceptors, compared to the 2-hydroxyethyl analog (CAS 2098116-86-8), which has 2 HBD (two alcohols) and 3 HBA . The presence of a primary amine (pKa ~10) introduces a positive charge at physiological pH, unlike the neutral hydroxyl terminus. This fundamental difference in charge state affects aqueous solubility, protein binding, and the ability to form salt bridges with acidic residues in target proteins [1].

Medicinal Chemistry Pharmacophore Solubility

Linker Chain Length: C3 vs. C2 for Optimal Spacing in Bifunctional Molecules

In the design of bifunctional molecules such as PROTACs, the linker chain length determines the spatial arrangement between the target-binding moiety and the E3 ligase ligand [1]. The 3-aminopropyl chain of the target compound provides a 5-bond separation between the pyrrolidine nitrogen and the terminal amine, compared to a 4-bond separation for the 2-aminoethyl analog (CAS 2098075-82-0). This 1-bond difference can translate to an additional ~1.3-1.5 Å in extended chain length, potentially impacting ternary complex formation and degradation efficiency [1].

Chemical Biology PROTACs Linker Design

Reactive Handle Versatility: Primary Amine for Bioconjugation vs. Azide for Click Chemistry

The target compound's terminal primary amine allows for direct amide bond formation, reductive amination, or conversion to an amide using activated esters, offering orthogonal reactivity to the azidoethyl analog (CAS 2098002-72-1) . While the azide group is preferred for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) [1], the primary amine enables a broader set of reactions, including urea, sulfonamide, and peptide bond formation. This functional group complementarity makes the aminopropyl compound the preferred choice when multistep synthesis with diverse chemical transformations is required [1].

Bioconjugation Click Chemistry Synthetic Utility

Patent-Derived Use as an Intermediate: Evidence of Utility in Therapeutic Programs

The 1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol scaffold appears in patent literature describing pyrrolidine derivatives as cathepsin S inhibitors (EP2814822) and sigma receptor ligands [1][2]. This indicates that the compound, or closely related analogs, have been incorporated into drug discovery programs targeting proteases and GPCRs. While specific biological activity data (IC50, Ki) for the exact CAS number is not publicly disclosed, its presence in composition-of-matter patents suggests that the aminopropyl-pyrazolyl-pyrrolidine core possesses pharmacological relevance that has warranted intellectual property protection [1].

Drug Discovery Cathepsin Inhibitors Sigma Receptor Ligands

Optimal Application Scenarios for 1-(3-Aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS 2098002-70-9) Based on Current Evidence


Building Block for Focused Compound Libraries in Medicinal Chemistry

The compound's primary amine and secondary alcohol serve as reactive handles for combinatorial library synthesis. Procurement is justified when the goal is to explore SAR around the aminopropyl linker, as it provides a distinguishable physiochemical profile compared to C2-linked or unsubstituted analogs, as shown in Section 3 .

Intermediate for PROTAC Linker Attachment

The 3-aminopropyl chain offers a 5-bond separation between the core and the terminal amine, making it suitable for conjugation to E3 ligase ligands. Researchers developing bifunctional degraders may prioritize this compound over the 2-aminoethyl variant to evaluate linker length effects on ternary complex formation [1].

Reference Standard for Physicochemical Profiling in Drug Discovery

Given its defined LogP, HBD/HBA count, and charge state, this compound can serve as a reference point for assessing the impact of an aminopropyl-pyrazole motif on permeability, solubility, and non-specific binding in early ADME assays. Its structural features provide a benchmark for comparing more complex lead compounds [2].

Starting Material for Cathepsin or Sigma Receptor Probe Synthesis

As evidenced by patent filings, the core scaffold is relevant to protease (cathepsin S) and GPCR (sigma receptor) drug targets. This compound is a logical starting point for synthesizing probe molecules to validate target engagement in these areas, as suggested by supporting patent evidence [3].

Quote Request

Request a Quote for 1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.